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Compound of Interest

Compound Name: GSK2982772

Cat. No.: B607817 Get Quote

The clinical development of GSK2982772, a selective inhibitor of receptor-interacting protein

kinase 1 (RIPK1), for the treatment of ulcerative colitis was halted due to a lack of efficacy

demonstrated in a Phase IIa clinical trial. Despite being generally well-tolerated, the

investigational drug failed to show a significant clinical benefit over placebo in patients with

active ulcerative colitis.

This guide provides a comprehensive comparison of GSK2982772 with established and

alternative therapies for ulcerative colitis, supported by available clinical trial data and detailed

experimental methodologies. The information is intended for researchers, scientists, and drug

development professionals to understand the rationale behind the trial's discontinuation and to

contextualize the therapeutic landscape for this inflammatory bowel disease.

GSK2982772: Mechanism of Action and Clinical Trial
Outcome
GSK2982772 is an oral, small-molecule inhibitor of RIPK1, a key enzyme in the tumor necrosis

factor (TNF) signaling pathway that regulates inflammation and programmed cell death

(necroptosis).[1][2] By inhibiting RIPK1, GSK2982772 was hypothesized to reduce the

inflammatory cascade responsible for the pathology of ulcerative colitis.

The primary investigation into the efficacy and safety of GSK2982772 for ulcerative colitis was

the NCT02903966 clinical trial, a Phase IIa, multicenter, randomized, double-blind, placebo-

controlled study with an open-label extension.[3][4]
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Key Findings from the NCT02903966 Trial
The trial did not meet its primary efficacy endpoints, showing no statistically significant

difference between the GSK2982772 and placebo treatment arms.[5][6]

Table 1: Efficacy Outcomes of GSK2982772 in Ulcerative Colitis (NCT02903966)

Outcome Measure Timepoint
GSK2982772 (60
mg TID)

Placebo

Mayo Endoscopic

Score of 0 or 1
Day 43 13% (3/24) 0% (0/12)

Mayo Endoscopic

Score of 0 or 1
Day 85 14% (3/22) 11% (1/9)

Clinical Remission

(Total Mayo Score ≤2,

no subscore >1)

Day 85 9% (2/22) 11% (1/9)

Clinical Response (≥3

point and ≥30%

decrease in total

Mayo score, with ≥1

point decrease in

rectal bleeding

subscore)

Day 85 50% (11/22) 56% (5/9)

Data sourced from the publication of the NCT02903966 trial results.[1][5][6][7]

While the drug was well-distributed into colonic tissue, this did not translate into clinical efficacy.

[5][6] The most frequently reported adverse events were mild, with headache being the most

common.[5][6] No significant treatment-related safety concerns were identified.[5]

Comparative Analysis with Alternative Therapies
The discontinuation of GSK2982772 stands in contrast to the successful development of other

oral and biologic therapies for ulcerative colitis that target different inflammatory pathways.

Below is a comparison of GSK2982772's performance with key approved treatments.
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Table 2: Comparative Efficacy of Ulcerative Colitis Treatments (Induction Phase)

Drug (Class) Trial
Primary
Endpoint

Efficacy Rate
(Drug)

Efficacy Rate
(Placebo)

GSK2982772

(RIPK1 Inhibitor)
NCT02903966

Mayo

Endoscopic

Score 0/1 at Day

43

13% 0%

Tofacitinib (JAK

Inhibitor)

OCTAVE

Induction 1 & 2

Clinical

Remission at

Week 8

41-48% 10%

Vedolizumab

(Anti-integrin)
GEMINI 1

Clinical

Response at

Week 6

47.1% 25.5%

Ustekinumab (IL-

12/23 Inhibitor)
UNIFI

Clinical

Remission at

Week 8

15.5-15.6% 5.3%

Ozanimod (S1P

Receptor

Modulator)

True North

Clinical

Remission at

Week 10

18.4% 6.0%

Data compiled from respective clinical trial publications.[1][5][6][8][9][10][11][12]

Signaling Pathways and Experimental Workflow
To visualize the underlying biological and clinical processes, the following diagrams are

provided.
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RIPK1 Signaling Pathway in Ulcerative Colitis
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Caption: RIPK1 signaling pathway targeted by GSK2982772.
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GSK2982772 Phase IIa Trial Workflow (NCT02903966)

Part A: Double-Blind (42 Days)

Part B: Open-Label Extension (42 Days)Patient Screening
(Active UC, Mayo Score 2-3) Randomization (2:1)

GSK2982772 (60mg TID)

Placebo (TID)

Primary Endpoint Assessment
(Day 43)

All Patients Receive
GSK2982772 (60mg TID)

Final Assessment
(Day 85) Trial Conclusion
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Caption: Workflow of the GSK2982772 Phase IIa clinical trial.

Experimental Protocols
GSK2982772 Phase IIa Trial (NCT02903966)

Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an

open-label extension phase.[3]

Participants: 36 patients with active ulcerative colitis, defined by a Mayo endoscopic score of

2 or 3 at screening.[5][6]

Part A (Double-Blind Phase): Patients were randomized in a 2:1 ratio to receive either

GSK2982772 (60 mg, three times daily) or a matching placebo for 42 days.[5][6]

Part B (Open-Label Extension): All patients who completed Part A received open-label

GSK2982772 (60 mg, three times daily) for an additional 42 days.[5][6]

Primary Endpoints: Safety and tolerability.[3]

Secondary and Exploratory Endpoints: Efficacy measures including changes in Mayo score

(total and subscores), histological disease activity, pharmacokinetic and pharmacodynamic

biomarkers, and quality of life assessments at Day 43 and Day 85.[3][5][6]

Comparator Trial Methodologies (Summarized)
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Tofacitinib (OCTAVE Trials): Phase 3 trials in patients with moderately to severely active

ulcerative colitis who had failed or were intolerant to conventional therapy or TNF

antagonists. Patients received tofacitinib 10 mg twice daily or placebo for 8 weeks

(induction). The primary endpoint was clinical remission at week 8, defined as a total Mayo

score of ≤2 with no individual subscore >1 and a rectal bleeding subscore of 0.[5][9]

Vedolizumab (GEMINI 1 Trial): A Phase 3 trial in patients with moderately to severely active

ulcerative colitis. Patients received vedolizumab 300 mg intravenously or placebo at weeks 0

and 2. The primary endpoint for the induction phase was clinical response at week 6, defined

as a reduction in the complete Mayo score of ≥3 points and ≥30% from baseline, with a

decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore

of 0 or 1.[8]

Ustekinumab (UNIFI Trial): A Phase 3 trial in patients with moderate to severe ulcerative

colitis who had an inadequate response to or were intolerant to conventional or biologic

therapies. Patients received a single intravenous induction dose of ustekinumab (130 mg or

~6 mg/kg) or placebo. The primary endpoint was clinical remission at week 8, defined by a

Mayo score ≤2 points, with no individual subscore >1.[10][11]

Ozanimod (True North Trial): A Phase 3 trial in adults with moderately to severely active

ulcerative colitis. Patients received ozanimod 1 mg daily or placebo. The primary endpoint for

the induction period was clinical remission at week 10, based on the 3-component Mayo

score (stool frequency, rectal bleeding, and endoscopy subscores).[12][13]

Conclusion
The discontinuation of GSK2982772 for ulcerative colitis underscores the challenges in

developing novel therapies for complex inflammatory diseases. While the inhibition of the

RIPK1 pathway remains a scientifically plausible target, the lack of clinical efficacy of

GSK2982772 in this trial suggests that this specific mechanism, as a monotherapy, may not be

sufficient to drive clinical remission in patients with active ulcerative colitis. The comparative

success of other agents targeting different pathways, such as JAK-STAT signaling, lymphocyte

trafficking, and IL-12/23 cytokines, highlights the multifactorial nature of ulcerative colitis and

the need for a diverse therapeutic armamentarium. Future research may explore the potential

of RIPK1 inhibition in combination with other therapies or in different patient subpopulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607817?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

